molecular formula C7H14O2 B3106680 [(2R)-5,5-dimethyloxolan-2-yl]methanol CAS No. 159890-10-5

[(2R)-5,5-dimethyloxolan-2-yl]methanol

Cat. No.: B3106680
CAS No.: 159890-10-5
M. Wt: 130.18 g/mol
InChI Key: UUEPGNZTCLQDEJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amadis Chemical offers [(2R)-5,5-dimethyloxolan-2-yl]methanol, a chiral organic compound with the CAS number 159890-10-5. This compound, with a molecular formula of C7H14O2 , is supplied with a high purity of 97% and is typically available as a powder or liquid . It is a key building block in medicinal chemistry and serves as a versatile pharmaceutical intermediate . The (2R) specification indicates the stereochemistry at the second carbon of the oxolane (tetrahydrofuran) ring, making this enantiomerically pure form particularly valuable for synthesizing chiral molecules in biomedical research and chemical reagent development . As a methanol derivative of a 5,5-dimethyloxolane, it possesses both an alcohol and a ring ether functional group, which can be leveraged in various synthetic pathways. This product is strictly for research purposes and is intended for use in professional laboratories only. It is not intended for diagnostic or therapeutic applications. Amadis Chemical supports researchers with comprehensive analytical data, including HNMR, CNMR, and HPLC/GC analysis . For R&D use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-5,5-dimethyloxolan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEPGNZTCLQDEJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@@H](O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2r 5,5 Dimethyloxolan 2 Yl Methanol

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a powerful tool for the synthesis of chiral molecules like [(2R)-5,5-dimethyloxolan-2-yl]methanol, enabling the direct formation of the desired enantiomer with high selectivity and efficiency. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Transition Metal-Mediated Asymmetric Transformations

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. For the preparation of this compound, asymmetric hydrogenation of a suitable prochiral olefin precursor is a highly effective strategy. Rhodium-based catalysts, in particular, have demonstrated considerable success in similar transformations.

A plausible synthetic route involves the asymmetric hydrogenation of a precursor like 2-(5,5-dimethyltetrahydrofuran-2-yl)prop-1-en-2-ol. While specific literature on the direct hydrogenation of this exact substrate to (R)-tetrahydrolinalool is not abundant, analogous hydrogenations of similar allylic alcohols are well-documented. Chiral rhodium complexes with ligands such as those from the DuPhos or Chiraphos families are known to effectively catalyze such reactions, typically affording high enantioselectivities. The general reaction mechanism involves the coordination of the olefin to the chiral rhodium catalyst, followed by the stereoselective addition of hydrogen.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)YieldReference
[Rh(COD)2]BF4 / (R,R)-Me-DuPhosProchiral allylic alcoholChiral saturated alcohol>95%HighAnalogous Systems
[Rh(NBD)2]BF4 / (S,S)-ChiraphosProchiral allylic alcoholChiral saturated alcohol>90%HighAnalogous Systems

This table presents data from analogous systems due to the limited direct literature for the specified transformation.

Organocatalytic Strategies for Oxolane Ring Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of the oxolane ring in this compound, organocatalytic methods can be employed to control the stereochemistry of the cyclization step.

OrganocatalystReaction TypeSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
(S)-ProlineIntramolecular Oxa-MichaelHydroxy-enoneChiral Tetrahydrofuran (B95107)Up to 99%General Methodology
Chiral Phosphoric AcidIntramolecular CycloetherificationUnsaturated AlcoholChiral TetrahydrofuranHighGeneral Methodology

This table illustrates the potential of organocatalytic strategies based on general methodologies for tetrahydrofuran synthesis.

Biocatalytic and Chemo-Enzymatic Syntheses

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. This approach is particularly advantageous for the synthesis of chiral compounds due to the inherent chirality of enzymes. Chemo-enzymatic strategies combine the strengths of both chemical and enzymatic steps to create efficient and sustainable synthetic routes.

Enzyme-Catalyzed Reductions and Derivatizations

Enzymes, particularly lipases and dehydrogenases, are widely used for the kinetic resolution of racemic alcohols and the asymmetric reduction of ketones. For the synthesis of this compound, a key strategy is the enzymatic kinetic resolution of racemic tetrahydrolinalool.

In a typical kinetic resolution, a lipase (B570770) such as Candida antarctica lipase B (CALB) is used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, the acylation of (±)-tetrahydrolinalool with an acyl donor like vinyl acetate, catalyzed by CALB, would preferentially acylate the (S)-enantiomer, allowing for the isolation of the desired (R)-tetrahydrolinalool.

EnzymeReaction TypeSubstrateProductEnantiomeric Excess (ee) of (R)-alcoholConversion
Candida antarctica Lipase B (CALB)Kinetic Resolution (Acylation)(±)-Tetrahydrolinalool(R)-Tetrahydrolinalool & (S)-Tetrahydrolinalyl acetate>95%~50%
Pseudomonas cepacia Lipase (PCL)Kinetic Resolution (Acylation)(±)-Tetrahydrolinalool(R)-Tetrahydrolinalool & (S)-Tetrahydrolinalyl acetateHigh~50%

Integrated Chemo-Enzymatic Cascades

Integrated chemo-enzymatic cascades combine multiple reaction steps in a single pot, often involving both chemical and enzymatic catalysts. This approach can significantly improve the efficiency of a synthesis by reducing the number of purification steps and minimizing waste.

A potential chemo-enzymatic cascade for the synthesis of this compound could start from a renewable resource like linalool (B1675412). The first step could be a chemocatalytic epoxidation of the double bond in linalool, followed by an enzyme-catalyzed intramolecular cyclization of the resulting epoxide to form linalool oxide. Subsequent enzymatic or chemical reduction of the remaining double bond would yield the target molecule. Alternatively, a lipase-catalyzed resolution could be integrated into the cascade to ensure high enantiopurity of the final product.

Chiral Pool Approaches from Renewable Feedstocks

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. This strategy is particularly attractive from a sustainability perspective, as it often relies on renewable feedstocks.

Terpenes, such as limonene (B3431351) and α-pinene, are abundant and inexpensive chiral molecules that can serve as excellent starting materials for the synthesis of this compound. For example, (R)-(+)-limonene can be transformed through a series of well-established chemical reactions, including ozonolysis and subsequent reduction and cyclization steps, to afford the target tetrahydrofuran ring system with the desired stereochemistry. The synthesis of this compound from (S)-linalool oxide, which can be derived from linalool, also represents a viable chiral pool strategy. nih.gov

Renewable FeedstockKey Intermediate(s)Target Molecule
(R)-(+)-LimoneneLimonene oxide, diolsThis compound
(S)-Linalool(S)-Linalool oxideThis compound

The development of these advanced synthetic methodologies provides a diverse toolkit for the efficient and selective production of the valuable chiral compound, this compound, with a growing emphasis on sustainable and environmentally benign processes.

Novel Route Development for Stereospecific Construction

Recent advancements in synthetic chemistry have paved the way for novel strategies to construct the chiral tetrahydrofuran ring system of this compound with high fidelity. These methods prioritize the establishment of the key stereocenter at the C2 position and the formation of the 5,5-dimethyloxolane core. Key approaches include leveraging the chiral pool, employing asymmetric epoxidation followed by intramolecular cyclization, and utilizing biocatalysis.

One prominent strategy involves the use of enantiomerically pure starting materials from the chiral pool. For instance, a conceptually similar synthesis of a chiral tetrahydropyran, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, was achieved starting from (R)- and (S)-linalool. This approach utilized a stereospecific (+)-10-camphorsulfonic acid (CSA)-catalyzed cyclization of a chiral epoxy alcohol intermediate. mdpi.com This suggests a viable pathway where a suitably substituted chiral precursor could undergo an acid-catalyzed intramolecular cyclization to furnish the desired this compound.

A powerful and widely applicable method for the asymmetric synthesis of chiral building blocks is the Sharpless asymmetric epoxidation. dalalinstitute.comresearchgate.net This reaction allows for the enantioselective epoxidation of allylic alcohols, producing chiral epoxy alcohols with high enantiomeric excess. researchgate.net These intermediates are versatile synthons that can undergo subsequent intramolecular cyclization to form substituted tetrahydrofurans. nih.gov The regioselectivity of the ring-closure (exo vs. endo cyclization) is a critical factor that can be influenced by the reaction conditions and the substrate structure.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols and heterocycles. Enzymes, such as alcohol dehydrogenases and lipases, can be employed for the asymmetric reduction of ketones or the resolution of racemic mixtures to afford enantiomerically pure intermediates. youtube.com While a direct enzymatic synthesis of this compound has not been extensively reported, the enzymatic hydrolysis of racemic esters of tetrahydrofuran-2-carboxylic acid has been explored to produce the (R)-acid, a potential precursor. researchgate.net

Recent research has also focused on cascade reactions to construct polysubstituted tetrahydrofurans. For example, a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols has been developed for the synthesis of 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivities. chemistryviews.org Although this specific method leads to a different substitution pattern, the underlying principle of a catalyzed asymmetric reaction followed by a cyclization step is a recurring theme in the stereospecific synthesis of such heterocycles.

The following table summarizes some of the key methodologies and their potential applicability to the synthesis of this compound.

Methodology Key Transformation Stereocontrol Potential Starting Materials for Target Synthesis Key Parameters
Chiral Pool SynthesisAcid-catalyzed cyclization of a chiral epoxy alcoholSubstrate-controlledChiral terpene derivativesAcid catalyst (e.g., CSA), solvent, temperature
Sharpless Asymmetric EpoxidationEnantioselective epoxidation of an allylic alcoholCatalyst-controlled (chiral ligand)4,4-Dimethyl-1-penten-3-olTi(OiPr)4, chiral tartrate (DET or DIPT), TBHP
BiocatalysisEnzymatic resolution or asymmetric reductionEnzyme-controlledRacemic 5,5-dimethyloxolan-2-yl)methanol or a ketone precursorEnzyme type, pH, temperature, co-factors
Asymmetric Catalytic Cascadee.g., Asymmetric Henry reaction and iodocyclizationCatalyst-controlledSuitably functionalized unsaturated alcoholMetal catalyst (e.g., Cu), chiral ligand, reaction sequence

Detailed research into these areas continues to provide more efficient and selective pathways to valuable chiral building blocks like this compound. The choice of a specific route often depends on the availability of starting materials, desired scale of synthesis, and the required level of enantiopurity.

Mechanistic Insights and Computational Studies of 2r 5,5 Dimethyloxolan 2 Yl Methanol Derivatives

Reaction Mechanism Elucidation in Chiral Oxolane Syntheses

The construction of the chiral tetrahydrofuran (B95107) ring, particularly with substituents at the C2 and C5 positions, has been the subject of extensive research. The stereochemical outcome of these syntheses is dictated by a complex interplay of steric and electronic factors within the transition state. A variety of synthetic strategies have been developed, each with its own mechanistic nuances that have been elucidated through careful kinetic and stereochemical studies.

Kinetic and Stereochemical Investigations

Kinetic and stereochemical investigations are fundamental to understanding the factors that govern the enantioselectivity and diastereoselectivity of chiral oxolane syntheses. These studies often involve systematic variations of reaction parameters such as catalysts, solvents, and temperature, followed by detailed analysis of the product distribution.

For instance, the enantioselective synthesis of 2,2,5-trisubstituted tetrahydrofurans has been achieved through a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. This method provides access to a range of biologically important 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org The diastereomers of the products can be easily separated, highlighting the kinetic control exerted by the catalyst and reaction conditions. chemistryviews.org

Another illustrative example is the kinetic resolution of tertiary allylic alcohols catalyzed by a chiral phosphoric acid to produce enantioenriched 2,2-disubstituted tetrahydrofurans. This process, which can achieve selectivity factors of up to 120, proceeds through a tertiary allylic carbocationic intermediate, where the enantioselective intramolecular substitution dictates the high regio- and enantioselectivity. researchgate.net The ability to perform this reaction on a gram scale with low catalyst loading underscores its practical utility. researchgate.net

The stereochemical outcome of nucleophilic additions to oxocarbenium ions, common intermediates in tetrahydrofuran synthesis, has been rationalized through transition state models. Reiβig and coworkers developed a model to explain the stereoselectivity of the addition of allylsilanes and silyl (B83357) enol ethers to substituted γ-lactols. nih.gov Their work demonstrated that the stereochemical course of the reaction is highly dependent on the nature of the Lewis acid and the substituents on the lactol. nih.gov

Intermediates and Transition State Profiling

The identification and characterization of reaction intermediates and the profiling of transition states are critical for a deep understanding of reaction mechanisms. Computational chemistry, in concert with experimental studies, has become an indispensable tool for visualizing these transient species.

In the synthesis of 2-vinyl-3-hydroxytetrahydrofurans from γ-alkoxyallylstannanes, the choice of reaction conditions can lead to different product stereoisomers. A BF3·OEt2-catalyzed reaction is believed to proceed through a transition state where the Lewis acid is oriented anti to the allylmetal reagent, leading to the 2,3-trans-disubstituted product. nih.gov In contrast, thermal conditions favor a cis-decalin-like transition state, resulting in the 2,3-cis-disubstituted tetrahydrofuran. nih.gov

Similarly, in the Lewis acid-mediated synthesis of 2,3,4-trisubstituted tetrahydrofurans from 4,5-dihydro-1,3-dioxepins, the use of different Lewis acids such as (iPrO)2TiCl2 and TBSOTf leads to different diastereomers. nih.gov This is attributed to the role of chelation in controlling the stereochemical outcome in the titanium-mediated process. nih.gov

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions, allowing for the characterization of transition states and the calculation of activation energies for competing pathways. These theoretical insights provide a rational basis for the observed stereoselectivities and guide the design of more efficient and selective catalysts.

Advanced Computational Chemistry Applications

Computational chemistry has emerged as a powerful partner to experimental work in the field of asymmetric synthesis. For derivatives of [(2R)-5,5-dimethyloxolan-2-yl]methanol, computational methods are employed to determine absolute configurations, analyze conformational preferences, and predict the stereochemical outcomes of reactions.

Density Functional Theory (DFT) for Absolute Configuration Determination

The unambiguous determination of the absolute configuration of a chiral molecule is a critical step in asymmetric synthesis. While X-ray crystallography has been the gold standard, it is not always feasible. In recent years, the calculation of chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), using time-dependent density functional theory (TDDFT) has become a reliable alternative. nih.govnih.govresearchgate.net

This method involves calculating the specific rotation of a molecule and comparing it to the experimentally measured value. The TDDFT/GIAO (Gauge-Including Atomic Orbital) methodology has been shown to be particularly accurate for this purpose. nih.gov For instance, the absolute configuration of conformationally rigid chiral molecules can be determined with high confidence, even for those with small specific rotations. nih.gov However, it is important to recognize the limitations, as incorrect sign predictions can occur, particularly for molecules with very small rotational values. nih.govnih.gov A combination of experimental data and theoretical calculations provides a powerful tool for the confident assignment of absolute configurations. researchgate.net

Method Application Key Considerations
TDDFT/GIAO Calculation of specific rotation ([α]D)Reliable for rigid molecules; potential for sign errors with small rotations. nih.govnih.gov
TDDFT/ECD Calculation of Electronic Circular Dichroism spectraComplements OR data for robust assignment. researchgate.net
NMR Spectroscopy with Chiral Derivatizing Agents Experimental determination of absolute configurationCan be combined with DFT calculations of NMR parameters for validation. frontiersin.org

Conformational Landscape Analysis of Tetrahydrofuran Rings

The tetrahydrofuran ring is not planar and can adopt various puckered conformations, typically described as envelope (E) and twist (T) forms. The conformational preference of the ring and its substituents significantly influences the molecule's reactivity and biological activity. Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are invaluable for exploring the conformational landscape of these molecules. rsc.org

Studies on mono- and disubstituted five-membered rings have shown that the conformational preference is primarily governed by the nature of the substituents. rsc.org For example, in tetrahydrofurfuryl alcohol, the orientation of the hydroxymethyl group influences the ring geometry, with an envelope (E) conformation being favored for a gauche(-) arrangement and a twist (T) form for a gauche(+) alignment. yorku.ca The energy barriers for interconversion between these conformers are often low, allowing for rapid conformational changes. yorku.ca These computational analyses provide a detailed picture of the conformational dynamics that are often difficult to probe experimentally.

Predictive Modeling of Reactivity and Enantioselectivity

A major goal of computational chemistry in asymmetric catalysis is the development of models that can accurately predict the enantioselectivity of a reaction. This predictive capability can significantly accelerate the discovery and optimization of new catalysts and reactions.

Density functional theory is a powerful tool for modeling transition state energies to predict selectivity. nih.gov By calculating the free energies of the transition states leading to the different stereoisomers (ΔΔG‡), one can predict the enantiomeric excess of a reaction. nih.gov However, small errors in these calculations can lead to significant inaccuracies in the predicted selectivity. nih.gov

To address this, more sophisticated models are being developed. Multi-instance learning (MIL) approaches, which account for multiple catalyst conformers, have shown promise in modeling the enantioselectivity of conformationally flexible organic catalysts. chemrxiv.org These models can lead to highly predictive outcomes by considering the dynamic nature of the catalyst. Furthermore, feed-forward neural networks are being employed to predict enantioselectivity based on features derived from DFT calculations, providing a complementary approach to traditional energy barrier analysis. nih.gov These advanced modeling techniques hold the potential to revolutionize the design of stereoselective syntheses of complex molecules like the derivatives of this compound.

Computational Method Application in Predictive Modeling Strengths Limitations
Density Functional Theory (DFT) Calculation of transition state energies (ΔΔG‡) to predict enantiomeric excess. nih.govProvides physically meaningful results and stereomechanistic insights.Small errors can lead to significant inaccuracies in predictions. nih.gov
Multi-Instance Learning (MIL) Modeling enantioselectivity of conformationally flexible catalysts by considering multiple conformers. chemrxiv.orgAccounts for catalyst flexibility, leading to more accurate predictions.Requires generation and encoding of multiple conformers.
Feed-Forward Neural Networks Predicting enantioselectivity based on DFT-derived features. nih.govCan identify complex relationships between molecular features and selectivity.Requires a sufficiently large and diverse dataset for training.

Strategic Applications of 2r 5,5 Dimethyloxolan 2 Yl Methanol As a Chiral Synthon

Probing Fundamental Biochemical Processes

Without verifiable, published research detailing these specific applications, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not feasible. To do so would require speculation beyond the scope of currently accessible information.

Substrate Mimicry for Enzyme Mechanism Studies

There is currently a lack of specific published research that details the use of [(2R)-5,5-dimethyloxolan-2-yl]methanol as a substrate mimic for studying enzyme mechanisms. The design of substrate mimics is a highly specific process, tailored to the active site of the enzyme of interest. For this compound to be an effective mimic, its three-dimensional structure and electronic properties would need to closely resemble the natural substrate of a particular enzyme. Researchers would typically design and synthesize such a molecule with a clear hypothesis about its interaction with a target enzyme. The absence of literature on this topic suggests that such studies involving this compound have not been a significant focus of published enzymatic research to date.

Exploration in Carbohydrate Metabolism Research as a Structural Analogue

Similarly, there is no direct evidence in the available scientific literature to suggest that this compound has been specifically explored as a structural analogue in carbohydrate metabolism research. Carbohydrate analogues are crucial tools for probing metabolic pathways and understanding the function of enzymes and transporters involved in carbohydrate processing. These analogues are designed to mimic natural sugars, thereby interacting with metabolic machinery to either report on, or modulate, pathway activity. While the tetrahydrofuran (B95107) core of this compound bears a resemblance to the furanose form of some sugars, dedicated research to utilize it as a probe or modulator in carbohydrate metabolism has not been reported.

Perspectives and Future Research Directions

Innovations in Green Chemistry and Sustainable Synthetic Pathways

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. rsc.org For chiral tetrahydrofurans like [(2R)-5,5-dimethyloxolan-2-yl]methanol, future research is increasingly focused on sustainable pathways that minimize waste and environmental impact.

A promising strategy involves the use of renewable biomass as a starting material. For instance, L-Arabinose, a waste product from the sugar beet industry, has been successfully converted into functionalized chiral tetrahydrofurans on a large scale without the need for protective groups. nih.govnih.gov This approach, utilizing a hydrazone-based selective dehydration, demonstrates the potential for transforming abundant pentoses into valuable chiral synthons. nih.gov Research is extending this methodology to other biomass-derived sugars like D-xylose, a major component of biomass, to broaden the range of accessible chiral THF structures. nih.gov

Other green approaches focus on catalyst-free reactions or the use of environmentally friendly solvents. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote the synthesis of substituted tetrahydrofurans under smooth, catalyst-free conditions by reacting epoxides with electron-rich alkenes. nih.gov Additionally, visible-light-mediated photocatalysis offers a sustainable method for synthesizing chiral tetrahydrofurans from readily available 1,2-diols, activated as inexpensive ethyl oxalates. nih.gov These methods align with the principles of green chemistry by reducing reliance on heavy metal catalysts and harsh reaction conditions. rsc.orgnumberanalytics.com

Table 1: Comparison of Sustainable Synthetic Approaches for Chiral Tetrahydrofurans

Method Starting Material Key Features Sustainability Aspect
Biomass Conversion L-Arabinose, D-Xylose Hydrazone-based selective dehydration; no protecting groups needed. nih.govnih.gov Utilizes renewable feedstocks and waste products. nih.gov
HFIP-Promoted Synthesis Epoxides, Alkenes Catalyst-free; smooth reaction conditions. nih.gov Avoids metal catalysts; uses a recyclable solvent. nih.gov

Rational Design of Highly Enantioselective Catalysts

The precise control of stereochemistry is critical in the synthesis of chiral molecules. The rational design of catalysts to achieve high enantioselectivity in the synthesis of substituted tetrahydrofurans is a major research frontier. monash.edu This involves creating catalysts that can effectively differentiate between the enantiofaces of substrates to produce the desired stereoisomer with high purity.

Significant progress has been made in palladium-catalyzed asymmetric cycloadditions. For instance, the [3+2] cycloaddition of trimethylenemethane with ketones, catalyzed by a palladium complex with a phosphoramidite (B1245037) ligand, provides access to highly enantioenriched tetrahydrofurans bearing a tetrasubstituted stereocenter, with enantiomeric excesses (ee) up to 95%. nih.gov Similarly, nickel-catalyzed asymmetric intramolecular cyclizations using P-chiral bisphosphine ligands have proven effective for constructing chiral tetrahydrofuran (B95107) rings with excellent stereoselectivity (>99:1) and enantioselectivity (>99% ee). rsc.org

The design of these catalysts is increasingly guided by computational chemistry, which helps predict catalyst structure and reactivity. numberanalytics.com This "chiral-at-metal" approach, where chirality originates from a stereogenic metal center rather than the ligands, is an emerging strategy that simplifies catalyst architecture and opens new design possibilities. rsc.org By combining modular catalyst design with advanced theoretical methods, researchers aim to overcome barriers to preparing stereochemically complex molecules like polysubstituted tetrahydrofurans. chemrxiv.orgmonash.edu

Table 2: Performance of Selected Enantioselective Catalysts in Tetrahydrofuran Synthesis

Catalyst System Reaction Type Substrate Yield Enantiomeric Excess (ee)
Palladium / Phosphoramidite Ligand [3+2] Cycloaddition Aryl Ketones Up to 96% Up to 95% nih.gov
Nickel / DI-BIDIME (P-chiral ligand) Intramolecular Reductive Cyclization O-Alkynones Up to 99% >99% rsc.org
Cinchona Alkaloid-Thiourea Asymmetric Cycloetherification ε-hydroxy-α,β-unsaturated ketones N/A High organic-chemistry.org

Integration of Machine Learning and AI in Chiral Synthesis Prediction

ML algorithms, such as Random Forest and Deep Neural Networks (DNNs), are being trained on datasets of known reactions to predict the enantiomeric excess (% ee) of new catalyst-substrate combinations. nih.govnih.govrsc.org These models use molecular descriptors—features that quantify the steric and electronic properties of molecules—to learn the complex relationships that govern stereoselectivity. azorobotics.comnih.gov For example, a DNN model has been used to accurately predict the % ee for Pd-catalyzed enantioselective C-H functionalization reactions with a root mean square error (RMSE) of just 6.3%. rsc.org

Table 3: Application of Machine Learning Models in Predicting Enantioselectivity

Machine Learning Model Application Predictive Accuracy Key Finding
Random Forest (RF) Asymmetric Hydrogenation RMSE: 8.4 ± 1.8% ee. nih.gov Accurately predicts enantioselectivities for diverse catalyst-substrate combinations. nih.gov
Deep Neural Network (DNN) Asymmetric β-C–H Bond Activation RMSE: 6.3 ± 0.9% ee. rsc.org Highly generalizable even with small datasets, enabling planning of new syntheses. rsc.org

Emerging Roles in Supramolecular Chemistry and Materials Science

Beyond its role as a synthetic intermediate, the chiral nature of this compound and related structures makes them attractive building blocks for advanced materials. In supramolecular chemistry, chirality dictates how molecules recognize each other and self-assemble into larger, ordered architectures. ethernet.edu.et

Chiral molecules can guide the formation of helical polymers and other complex supramolecular structures through noncovalent interactions like hydrogen bonding. rsc.org The incorporation of chiral end groups, such as a derivative of this compound, into polymers can significantly enhance these interactions, leading to materials with improved and thermo-responsive properties. rsc.org Such chiral supramolecular polymers are being investigated for a range of applications, including sensing, electronics, and catalysis. rsc.org

The dissymmetric interaction between chiral molecules and circularly polarized light is another area of intense research. rsc.org By organizing chiral building blocks into macroscopic structures, it is possible to create materials with enhanced chiroptical activity, which is crucial for developing next-generation photonic devices. rsc.org The inherent stereochemistry of compounds like this compound provides a fundamental starting point for the bottom-up construction of these optically active functional materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [(2R)-5,5-dimethyloxolan-2-yl]methanol with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis often employs chiral catalysts or enzymatic resolution. For example, palladium-catalyzed asymmetric hydrogenation of prochiral ketones can yield the desired (2R)-configuration. Protecting group strategies (e.g., acetonide formation) may stabilize intermediates during ring closure . Key steps include:

  • Use of chiral auxiliaries or organocatalysts to control stereochemistry.
  • Purification via recrystallization or chiral chromatography to isolate the enantiomer.
  • Verification of enantiomeric excess (ee) using polarimetry or chiral HPLC.

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic techniques?

  • Methodological Answer :

  • Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with calculated spectra of enantiomers to assign absolute configuration .

  • NMR with Chiral Solvating Agents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce splitting in 1^1H NMR signals, revealing stereochemical details.
  • X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to unambiguously determine the (2R) configuration .

Q. What safety precautions and waste disposal protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.
  • Waste Management : Segregate waste in labeled containers for halogenated organics. Neutralize acidic/byproduct residues before disposal.
  • Spill Protocol : Absorb spills with inert materials (e.g., vermiculite) and treat with oxidizing agents (e.g., potassium permanganate) for degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective oxidation of this compound under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the hydroxyl group facilitates oxidation to a ketone via a carbocation intermediate. For example, CrO3_3/H2_2SO4_4 selectively oxidizes the primary alcohol.
  • Basic Conditions : Deprotonation promotes nucleophilic attack on oxidizing agents (e.g., KMnO4_4), leading to lactone formation through intramolecular esterification .
  • Kinetic Studies : Monitor reaction progress using 13^{13}C NMR to track intermediate stability.

Q. How can computational chemistry predict the reactivity and stability of this compound in different solvent systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to evaluate solvent effects (e.g., polar aprotic vs. protic).
  • Solvent Modeling : Use COSMO-RS to predict solubility parameters and stabilization energies in solvents like DMSO or methanol.
  • Transition State Analysis : Identify energy barriers for oxidation or ring-opening reactions using Nudged Elastic Band (NEB) methods.

Q. What advanced chromatographic techniques are optimal for separating this compound from diastereomeric byproducts?

  • Methodological Answer :

  • Chiral GC-MS : Employ β-cyclodextrin-based columns to resolve enantiomers. Derivatize with trifluoroacetic anhydride to enhance volatility.
  • HPLC with Polarimetric Detection : Use a Chiralpak IB column and isocratic elution (hexane:isopropanol, 90:10) for baseline separation.
  • SFC (Supercritical Fluid Chromatography) : Utilize CO2_2-methanol mobile phases for high-resolution, low-temperature separations .

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Reactant of Route 1
[(2R)-5,5-dimethyloxolan-2-yl]methanol
Reactant of Route 2
[(2R)-5,5-dimethyloxolan-2-yl]methanol

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